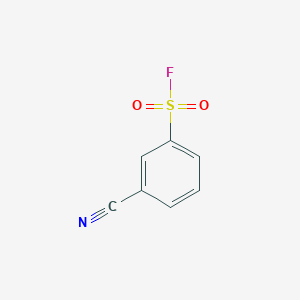

3-Cyanobenzene-1-sulfonyl fluoride

Description

3-Cyanobenzene-1-sulfonyl fluoride is a specialized aromatic sulfonyl fluoride derivative characterized by a sulfonyl fluoride group (-SO₂F) and a cyano (-CN) substituent at the meta position on the benzene ring. These compounds are utilized in pharmaceuticals, including antiplatelet agents, agricultural germicides, and bioactive molecules . Sulfonyl fluorides, in general, are valued for their stability and electrophilic reactivity, making them useful in chemical biology and covalent inhibitor design.

Properties

IUPAC Name |

3-cyanobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDHNTIGKYTAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-27-7 | |

| Record name | 402-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

3-Cyanobenzene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists.

Mode of Action

The mode of action of this compound involves the compound acting as an electrophile, engaging with nucleophiles under suitable reaction conditions. This interaction leads to new activation methods and has invigorated research into electrophilic species featuring a sulfur–fluorine bond.

Biochemical Pathways

Given its electrophilic nature, it can be inferred that it may interact with various biochemical pathways involving the amino acids it targets, such as serine, threonine, lysine, tyrosine, cysteine, and histidine.

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for applications in medicinal chemistry and chemical biology

Result of Action

The result of the action of this compound involves the modification of specific amino acid residues, leading to potential changes in protein function. The exact molecular and cellular effects would depend on the specific proteins targeted and the context in which the compound is used.

Action Environment

Sulfonyl fluorides, including this compound, are known for their resistance to hydrolysis under physiological conditions. This suggests that they can maintain their reactivity and stability in various environments, including those found in biological systems.

Biochemical Analysis

Biochemical Properties

The role of 3-Cyanobenzene-1-sulfonyl fluoride in biochemical reactions is primarily associated with the sulfur (VI) fluoride exchange (SuFEx) reaction. This reaction generates specific covalent linkages between proteins in cells and in vivo, opening innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a stable covalent linkage between a protein and its interacting biomolecule through the SuFEx reaction. This process converts the transient and reversible protein-biomolecule interaction into a stable binding complex.

Temporal Effects in Laboratory Settings

It is known that sulfonyl fluorides are stable and resistant to hydrolysis and thermolysis.

Biological Activity

3-Cyanobenzene-1-sulfonyl fluoride (commonly referred to as sulfonyl fluoride) is an organic compound with significant biological activity, primarily attributed to its reactive sulfonyl fluoride group. This reactivity enables the compound to form covalent bonds with nucleophilic sites in biological molecules, making it a valuable tool in biochemical research and drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

The molecular formula for this compound is C7H6FNO2S, with a molecular weight of 189.19 g/mol. The compound features a sulfonyl fluoride group that exhibits electrophilic behavior, allowing it to interact with nucleophilic amino acid residues in proteins, particularly serine and cysteine residues. This interaction often leads to irreversible inhibition of enzyme activity, which is a key mechanism for its biological effects.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H6FNO2S |

| Molecular Weight | 189.19 g/mol |

| IUPAC Name | 3-Cyanobenzenesulfonyl fluoride |

| Mechanism of Action | Covalent modification of serine/cysteine residues |

Biological Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it has shown effectiveness against fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels. Inhibition of FAAH can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain management and other conditions.

Case Study: Inhibition of FAAH

In a study examining the structure-activity relationship (SAR) of sulfonyl fluorides as FAAH inhibitors, it was found that modifications to the phenyl ring significantly affected inhibitory potency. For instance, compounds with bulky substituents on the phenyl ring demonstrated enhanced inhibition compared to simpler analogs. The most potent inhibitors exhibited IC50 values in the low nanomolar range (37-50 nM) .

Research Findings

Recent research has focused on the development of sulfonyl fluorides as chemical probes for studying protein interactions and enzyme mechanisms. A study highlighted the use of a library of structurally diverse sulfonyl fluorides to identify their targets within Trypanosoma brucei, the causative agent of sleeping sickness. The findings suggested that these compounds could covalently modify multiple protein targets, indicating their potential as therapeutic agents against parasitic infections .

Table 2: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Observed Effect |

|---|---|---|

| Enzyme Inhibition | Fatty Acid Amide Hydrolase | Increased endocannabinoid levels |

| Protein Modification | Serine Hydrolases | Irreversible inhibition |

| Anti-parasitic Activity | Trypanosoma brucei | Covalent modification of protein targets |

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Electron-withdrawing groups: The cyano group (-CN) enhances electrophilicity at the sulfonyl center compared to halogens (-F, -Cl, -Br). This increases reactivity toward nucleophiles, critical in forming sulfonamides or sulfonate esters .

- Molecular weight: Fluorides (e.g., 219.62 g/mol for 3-chloro-4-cyanobenzene-1-sulfonyl fluoride) are generally lighter than chlorides due to fluorine’s lower atomic mass.

- Positional effects: Substituent positions (ortho, meta, para) influence steric and electronic properties. For example, para-cyano groups may enhance solubility in polar solvents compared to meta-substituted analogs.

Research and Industrial Relevance

- Pharmaceutical synthesis: The chloride analog (3-cyanobenzene-1-sulfonyl chloride) is pivotal in creating sulfonamide-based drugs .

- Chemical biology : Sulfonyl fluorides are emerging as "click chemistry" reagents due to their selective reactivity with thiols or amines under mild conditions .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-cyanobenzene-1-sulfonyl fluoride, and how are reaction conditions optimized?

Answer:

The synthesis of this compound typically involves sequential functionalization of the benzene ring. A common strategy includes:

Sulfonation and Fluorination: Introduce the sulfonyl fluoride group via chlorosulfonation followed by fluoride substitution (e.g., using KF or NH4F in polar aprotic solvents like DMF) .

Cyanation: Introduce the cyano group via nitration followed by reduction and diazotization-cyanation, or direct substitution using CuCN under Ullmann conditions .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions.

- Use anhydrous conditions for fluoride substitution to prevent hydrolysis.

- Control temperature (e.g., 0–5°C for diazotization) to minimize decomposition.

Basic: How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Answer:

Key characterization methods include:

- NMR Spectroscopy:

- IR Spectroscopy: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~2230 cm⁻¹ (C≡N stretch) confirm functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The cyano group at the meta position enhances electrophilicity of the sulfonyl fluoride via resonance and inductive effects, facilitating nucleophilic attack at the sulfur center. This reactivity is exploited in:

- Proteomics: Covalent binding to serine residues in enzymes (e.g., serine hydrolases) for activity-based protein profiling (ABPP) .

- Cross-Coupling Reactions: Participation in Suzuki-Miyaura couplings when paired with boronic acids, enabled by the electron-deficient aromatic ring .

Methodological Note: Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates with nucleophiles like amines or thiols .

Advanced: How can researchers address contradictions in reported stability data for sulfonyl fluorides under aqueous conditions?

Answer:

Discrepancies arise from varying pH, temperature, and solvent systems. To resolve:

Controlled Stability Assays:

- Perform accelerated degradation studies at pH 2–12 (37°C) with HPLC monitoring.

- Use deuterated solvents (D₂O) for ¹⁹F NMR to track hydrolysis in real time .

Computational Modeling: DFT calculations predict hydrolysis pathways and transition states, explaining pH-dependent stability .

Example: this compound shows greater stability in acidic conditions (t₁/₂ > 24 h at pH 5) versus rapid hydrolysis at pH >10 .

Advanced: What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

Answer:

Common side reactions include hydrolysis of the sulfonyl fluoride or undesired cyano group reactivity. Mitigation approaches:

- Protecting Groups: Temporarily protect the cyano group as a thiocyanate (reversible with H₂O₂) during sulfonyl fluoride activation .

- Sequential Reaction Design: Prioritize sulfonyl fluoride reactions (e.g., amidation) before cyano-involved steps (e.g., reduction to amines) .

- Solvent Selection: Use non-nucleophilic solvents (e.g., THF, DCM) to suppress hydrolysis .

Advanced: How is this compound applied in studying enzyme inhibition mechanisms?

Answer:

The compound acts as an irreversible inhibitor for enzymes with nucleophilic active sites:

Mechanistic Studies:

- Incubate the enzyme with the inhibitor and monitor activity loss over time.

- Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme adducts .

Kinetic Analysis: Determine inhibition constants (Kᵢ, kᵢₙₐcₜ) via progress curve analysis or jump dilution assays .

Case Study: Derivatives inhibit carbonic anhydrase by covalent modification of zinc-bound hydroxide ions, validated by isothermal titration calorimetry (ITC) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.